Methods of Synthesis
Pyrraline can be synthesized through several methods, primarily involving the reaction of glucose with lysine under controlled conditions. The synthesis typically occurs at elevated temperatures (120°C to 180°C) and can be influenced by factors such as pH and the presence of salts like sodium chloride.
Structure Details
The molecular formula of pyrraline is C₈H₁₄N₂O₂. Its structure consists of a pyrrole ring connected to a carbonyl group, which is characteristic of many Maillard reaction products. The presence of nitrogen in the pyrrole ring is derived from the amino group of lysine.
Reactions Involving Pyrraline
Pyrraline participates in various chemical reactions typical of Maillard products:
Mechanism Insights
The mechanism by which pyrraline forms involves several steps:
Properties Overview
Property | Value |
---|---|
Melting Point | Not well-defined |
Boiling Point | Not well-defined |
Solubility | Soluble in water |
Molecular Weight | 170.21 g/mol |
Scientific Applications
Pyrraline has several applications in food science and nutrition:
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